molecular formula C15H31NO2 B7943234 D-erythro-Sphingosine C-15

D-erythro-Sphingosine C-15

Cat. No.: B7943234
M. Wt: 257.41 g/mol
InChI Key: KWQIYZIHZCLRSR-BVEOJVQKSA-N
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Description

D-erythro-Sphingosine C-15: is a naturally-occurring but rare form of sphingosine. It is characterized by a 15-carbon unsaturated hydrocarbon chain. This compound is primarily used as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Sphingosine C-15 involves several key steps. One common method starts with the olefin cross-metathesis of vinyl ketone with 1-pentadecene in the presence of a Grubbs catalyst. This reaction yields the desired amino ketone with high regioselectivity . The amino ketone is then reduced using lithium tri-tert-butoxyaluminohydride in ethanol at -78°C to produce the corresponding alcohol . Finally, the benzoyl group is removed by treatment with sodium hydroxide in methanol, yielding D-erythro-Sphingosine .

Industrial Production Methods: Industrial production of this compound is typically carried out using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques to achieve the desired purity level for research applications .

Properties

IUPAC Name

(E,2S)-2-aminopentadec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQIYZIHZCLRSR-BVEOJVQKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/C([C@H](CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-erythro-Sphingosine C-15
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D-erythro-Sphingosine C-15
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D-erythro-Sphingosine C-15

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